Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-
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Overview
Description
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4 . It is characterized by the presence of two phenol groups connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions of the phenol rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as an antioxidant or to participate in other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single phenol group.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Hydroquinone: Contains two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is unique due to its 1,3-propanediylbis(oxy) linkage, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
42397-72-8 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H16O4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,16-17H,5,10-11H2 |
InChI Key |
PKEYDCTUOCBKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCCOC2=CC=CC=C2O |
Origin of Product |
United States |
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